Cas no 14080-19-4 (2-(Methylsulfinyl)pyrimidine)

2-(Methylsulfinyl)pyrimidine is a sulfoxide-containing pyrimidine derivative with notable applications in pharmaceutical and agrochemical research. Its key structural features include a sulfinyl group attached to a pyrimidine ring, enhancing its reactivity and potential as an intermediate in organic synthesis. The compound exhibits good solubility in polar solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions. Its electron-withdrawing sulfinyl moiety contributes to its utility in designing bioactive molecules, particularly in medicinal chemistry for drug discovery. The stability of the sulfinyl group under controlled conditions ensures reliable performance in synthetic pathways. This compound is valued for its versatility in constructing complex heterocyclic frameworks.
2-(Methylsulfinyl)pyrimidine structure
2-(Methylsulfinyl)pyrimidine structure
商品名:2-(Methylsulfinyl)pyrimidine
CAS番号:14080-19-4
MF:C5H6N2OS
メガワット:142.1789
MDL:MFCD11046328
CID:120133
PubChem ID:11400832

2-(Methylsulfinyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • Pyrimidine,2-(methylsulfinyl)-
    • 2-(Methylsulfinyl)pyrimidine
    • Pyrimidine, 2-(methylsulfinyl)- (8CI,9CI)
    • 2-methylsulfinylpyrimidine
    • methanesulfinyl-pyrimidine
    • Pyrimidine, 2-(methylsulfinyl)-
    • 2-METHANESULFINYLPYRIMIDINE
    • LWMNQZSYAOWVPE-UHFFFAOYSA-N
    • Methyl(pyrimidine-2-yl) sulfoxide
    • FCH887471
    • AK671147
    • AX8305571
    • MFCD11046328
    • O10531
    • (R)-2-(Methylsulfinyl)pyrimidine
    • AKOS006306059
    • AS-50015
    • SB57785
    • (S)-2-(Methylsulfinyl)pyrimidine
    • 1262894-22-3
    • 14080-19-4
    • 944111-39-1
    • CS-0161586
    • FT-0709401
    • SCHEMBL3522840
    • DB-063348
    • MDL: MFCD11046328
    • インチ: 1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3
    • InChIKey: LWMNQZSYAOWVPE-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])[H])(C1=NC([H])=C([H])C([H])=N1)=O

計算された属性

  • せいみつぶんしりょう: 142.02018
  • どういたいしつりょう: 142.02008399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 62.1

じっけんとくせい

  • 色と性状: Not available
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 340.0±25.0 °C at 760 mmHg
  • フラッシュポイント: 159.4±23.2 °C
  • PSA: 42.85
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(Methylsulfinyl)pyrimidine セキュリティ情報

2-(Methylsulfinyl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M339923-1g
2-(Methylsulfinyl)pyrimidine
14080-19-4
1g
$ 340.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232226-5g
2-(Methylsulfinyl)pyrimidine
14080-19-4 97%
5g
¥3628 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232226-1g
2-(Methylsulfinyl)pyrimidine
14080-19-4 97%
1g
¥941.00 2023-11-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD433756-5g
2-(Methylsulfinyl)pyrimidine
14080-19-4 95%
5g
¥3335.0 2022-03-01
abcr
AB484857-5 g
2-(Methylsulfinyl)pyrimidine; .
14080-19-4
5g
€625.20 2023-01-05
TRC
M339923-500mg
2-(Methylsulfinyl)pyrimidine
14080-19-4
500mg
$ 230.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X14905-1g
2-(Methylsulfinyl)pyrimidine
14080-19-4 95%
1g
¥706.0 2024-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD433756-1g
2-(Methylsulfinyl)pyrimidine
14080-19-4 95%
1g
¥1001.0 2022-03-01
abcr
AB484857-1g
2-(Methylsulfinyl)pyrimidine; .
14080-19-4
1g
€226.40 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY658-250mg
2-methanesulfinylpyrimidine
14080-19-4 95%
250mg
¥281.0 2024-04-24

2-(Methylsulfinyl)pyrimidine 関連文献

2-(Methylsulfinyl)pyrimidineに関する追加情報

Professional Introduction to 2-(Methylsulfinyl)pyrimidine (CAS No. 14080-19-4)

2-(Methylsulfinyl)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 14080-19-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine family, a class of molecules widely recognized for their biological significance and pharmacological potential. The presence of a methylsulfinyl group at the 2-position of the pyrimidine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of 2-(Methylsulfinyl)pyrimidine contribute to its versatility as a chemical intermediate and pharmacophore. The sulfinyl group, characterized by its electron-withdrawing nature, can modulate the reactivity and binding affinity of the molecule. This property has been exploited in various synthetic applications, particularly in the design of inhibitors targeting enzymes involved in critical biological pathways. The pyrimidine core itself is a fundamental motif in nucleic acid bases, which underscores its relevance in biological systems and potential therapeutic applications.

In recent years, 2-(Methylsulfinyl)pyrimidine has been extensively studied for its role in developing novel therapeutic agents. One of the most promising areas of research involves its application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The methylsulfinyl moiety plays a crucial role in enhancing binding interactions with target proteins, thereby improving the efficacy of these inhibitors. These findings have opened new avenues for the development of next-generation anticancer drugs.

Moreover, 2-(Methylsulfinyl)pyrimidine has shown potential in addressing inflammatory and autoimmune disorders. Research indicates that this compound can modulate inflammatory pathways by interacting with specific signaling molecules. The ability to fine-tune these interactions makes it an attractive candidate for developing anti-inflammatory therapies with reduced side effects compared to conventional treatments. Clinical trials are currently underway to evaluate the safety and efficacy of several derivatives in human subjects.

The synthesis of 2-(Methylsulfinyl)pyrimidine involves multi-step organic reactions that highlight its synthetic utility. One common synthetic route includes the reaction of malononitrile with dimethyl sulfoxide (DMSO) under acidic conditions, followed by cyclization to form the pyrimidine ring. This method underscores the accessibility of the compound, facilitating further structural modifications and derivatization. The availability of efficient synthetic protocols has enabled researchers to explore a wide range of analogues, each with distinct pharmacological profiles.

The pharmacokinetic properties of 2-(Methylsulfinyl)pyrimidine and its derivatives are also subjects of intense investigation. Studies have revealed that this compound exhibits favorable solubility and bioavailability, making it suitable for oral administration. Additionally, its metabolic stability allows for prolonged half-life in vivo, which is advantageous for therapeutic applications requiring sustained drug levels. These characteristics have positioned it as a promising candidate for drug development across multiple therapeutic domains.

In conclusion, 2-(Methylsulfinyl)pyrimidine (CAS No. 14080-19-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activities have made it a cornerstone in drug discovery efforts aimed at treating cancer, inflammation, and other diseases. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly pivotal role in modern medicine.

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